molecular formula C9H7ClN2O B6158578 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1780920-42-4

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B6158578
CAS No.: 1780920-42-4
M. Wt: 194.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic synthesis. One common method involves the chlorination of a pyrrolo[2,3-c]pyridine precursor, followed by formylation to introduce the aldehyde group. Specific reaction conditions, such as the use of chlorinating agents like thionyl chloride or phosphorus oxychloride, and formylating agents like Vilsmeier-Haack reagent, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar core structure but lacks the aldehyde group.

    4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom instead of a methyl group.

    7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl and aldehyde groups.

Uniqueness

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine with chloroacetaldehyde followed by reduction and oxidation steps.", "Starting Materials": [ "3-cyano-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine", "Chloroacetaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 3-cyano-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is reacted with chloroacetaldehyde in the presence of acetic acid to form 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in the presence of hydrochloric acid to form the corresponding alcohol.", "Step 3: The alcohol is oxidized using sodium chlorite in the presence of sodium hydroxide to form the desired aldehyde product, 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde." ] }

CAS No.

1780920-42-4

Molecular Formula

C9H7ClN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.